4-Iodobutyl Tetrahydropyranyl Ether
Overview
Description
Oglufanide disodium is a synthetic dipeptide immunomodulator developed for the treatment of chronic hepatitis C viral infection. Initially developed in Russia to treat severe infectious diseases, it has been extensively studied in cancer clinical trials in the United States. Oglufanide disodium works as a regulator of the body’s immune response and is administered intranasally to patients with chronic hepatitis C viral infection .
Scientific Research Applications
Oglufanide disodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and immunomodulation studies.
Biology: Studied for its effects on immune cell modulation and cytokine production.
Medicine: Investigated for its potential in treating chronic hepatitis C, cancer, and other infectious diseases.
Industry: Utilized in the development of novel immunotherapeutic agents and as a reference compound in quality control
Mechanism of Action
Target of Action
Tetrahydropyran (thp) derivatives are known to interact with various targets in the body . They can offer oxygen as a hydrogen bond acceptor, gaining an additional point of contact with the target .
Mode of Action
Thp derivatives are known to modulate the pka of drugs and improve their absorption, distribution, metabolism, and excretion (adme) profiles . They can provide an additional point of contact with the target by offering oxygen as a hydrogen bond acceptor .
Biochemical Pathways
Thp derivatives are known to be involved in various biochemical processes .
Pharmacokinetics
THP derivatives, such as 2-(4-Iodobutoxy)tetrahydropyran, have been employed to modulate the pKa of drugs and improve their ADME profiles . They are known to have lower lipophilicity compared to their cyclohexyl counterparts, which may improve a drug’s absorption, distribution, metabolism, and excretion .
Result of Action
Thp derivatives are known to have various effects on cellular processes .
Action Environment
The action of thp derivatives can be influenced by various factors .
Safety and Hazards
Future Directions
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring . This suggests that the study and synthesis of tetrahydropyrans, including 2-(4-Iodobutoxy)tetrahydropyran, will continue to be a significant area of research in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oglufanide disodium is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of L-glutamic acid and L-tryptophan using carbodiimide-based coupling agents. The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as N,N’-diisopropylcarbodiimide. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of Oglufanide disodium follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The production is carried out under stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Oglufanide disodium undergoes various chemical reactions, including:
Oxidation: The indole ring in the tryptophan moiety can undergo oxidation under specific conditions.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the carboxyl groups.
Substitution: Substituted derivatives at the amino groups.
Comparison with Similar Compounds
Glutamyltryptophan: Another dipeptide with immunomodulatory properties.
Thymosin alpha-1: A peptide that modulates the immune response.
Interferon alpha: A protein used to treat viral infections and cancer.
Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .
Properties
IUPAC Name |
2-(4-iodobutoxy)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOMTZFCNDDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455542 | |
Record name | 2-(4-iodobutoxy)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41049-30-3 | |
Record name | 2-(4-iodobutoxy)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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